2-amino-5-chloroquinazolin-4(3H)-one
Overview
Description
2-Amino-5-chloroquinazolin-4(3H)-one is a derivative of quinazolinone, a bicyclic compound consisting of a fusion of benzene and pyrimidine rings. Quinazolinones and their derivatives are of significant interest due to their wide range of biological activities and applications in medicinal chemistry. The chloro and amino substituents on the quinazolinone core can influence its reactivity and interaction with various biological targets .
Synthesis Analysis
Scientific Research Applications
Antimicrobial Activities
- Synthesis of New Quinazolines : A study synthesized new derivatives of quinazolines and evaluated their antimicrobial activities. Some compounds exhibited good activity compared to standard drugs (Patel & Shaikh, 2011).
Antihyperglycemic Activity
- Quinazoline Derivatives and Antihyperglycemic Activity : Research indicated that certain synthesized 2-sec-amino-3H-quinazolin-4-ones showed significant reduction in blood glucose levels in rat models (Ram et al., 2003).
Chemoselectivity in Amination
- Amination of 4-chloroquinazolines : A study explored the chemoselectivity in the amination of 4-chloroquinazolines, leading to insights into selective amination processes (Shen et al., 2010).
Biological Potentials
- Synthesis and Biological Evaluation : Research involved the synthesis of new derivatives of quinazoline and their evaluation for various biological potentials like antioxidant and anti-inflammatory activities (Borik & Hussein, 2021).
Potential Cancer Treatments
- Indole-Aminoquinazoline Hybrids for Anticancer Properties : A series of indole-aminoquinazolines were synthesized and evaluated for their cytotoxicity against various human cancer cell lines. Some compounds exhibited significant activity (Mphahlele et al., 2018).
Potential Malaria and Coronavirus Treatments
- 2-Aminoquinazolin-4(3H)-ones as Malaria Inhibitors : This class was identified as novel inhibitors of malaria digestive vacuole plasmepsins, showing potential as leads for antimalarial drug development (Rasina et al., 2016).
- Potential Treatments for SARS-CoV-2 and MERS-CoV : Certain derivatives were investigated for their inhibitory effects on SARS-CoV-2 and MERS-CoV, showing potent activities (Lee et al., 2021).
Safety And Hazards
properties
IUPAC Name |
2-amino-5-chloro-3H-quinazolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c9-4-2-1-3-5-6(4)7(13)12-8(10)11-5/h1-3H,(H3,10,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGOWPBMMBVYGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)NC(=N2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501291576 | |
Record name | 2-Amino-5-chloro-4(3H)-quinazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501291576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-5-chloroquinazolin-4(3H)-one | |
CAS RN |
50440-85-2 | |
Record name | 2-Amino-5-chloro-4(3H)-quinazolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50440-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5-chloro-4(3H)-quinazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501291576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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